
2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide, also known as BML-190, is a selective antagonist of the cannabinoid receptor type 2 (CB2). It was first synthesized in 2000 by researchers at the University of Kuopio in Finland. Since then, BML-190 has been widely used in scientific research to study the effects of CB2 receptor activation and inhibition.
作用機序
CB2 receptors are primarily expressed in immune cells, but they are also found in other tissues, such as the brain and peripheral nervous system. Activation of CB2 receptors has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. 2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide works by selectively blocking the activation of CB2 receptors, which can help to reduce inflammation, pain, and other symptoms associated with various diseases.
Biochemical and Physiological Effects:
2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide has been shown to have a variety of biochemical and physiological effects in different cell types and animal models. For example, 2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide has been shown to inhibit the migration and invasion of cancer cells by blocking the activation of CB2 receptors. In addition, 2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain.
実験室実験の利点と制限
One advantage of using 2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide in scientific research is its selectivity for CB2 receptors, which allows researchers to study the specific effects of CB2 receptor activation and inhibition. However, one limitation of using 2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide is that it may not accurately reflect the effects of other CB2 receptor antagonists or inverse agonists, which may have different pharmacological properties.
将来の方向性
There are many potential future directions for research on 2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide and CB2 receptors. For example, researchers could investigate the effects of 2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide on other diseases, such as multiple sclerosis, Alzheimer's disease, and inflammatory bowel disease. In addition, researchers could explore the use of 2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide in combination with other drugs or therapies to enhance its therapeutic effects. Finally, researchers could investigate the development of new CB2 receptor antagonists or inverse agonists with improved pharmacological properties.
合成法
The synthesis of 2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide involves several steps, including the reaction of 4-bromo-2-methylphenol with 3-chloropropylamine to form 2-(4-bromo-2-methylphenoxy)-N-(3-chloropropyl)acetamide. This intermediate is then reacted with sodium methoxide and methanol to replace the chlorine atom with a methoxy group, resulting in the final product, 2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide.
科学的研究の応用
2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide has been used in numerous scientific studies to investigate the role of CB2 receptors in various physiological and pathological processes. For example, 2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide has been shown to inhibit the proliferation of cancer cells, reduce inflammation and pain, and protect against neurodegenerative diseases.
特性
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-10-8-11(14)4-5-12(10)18-9-13(16)15-6-3-7-17-2/h4-5,8H,3,6-7,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMKYSRGTGQEHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

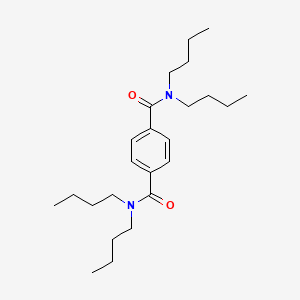
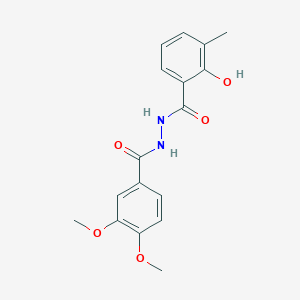
![4-(1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)thiomorpholine](/img/structure/B5206927.png)
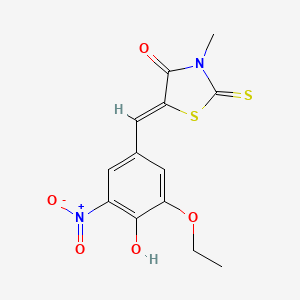
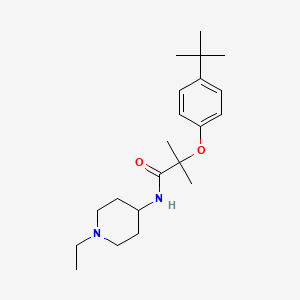
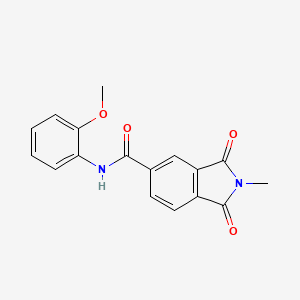

![3-{[(4-iodophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5206965.png)
![2-{[3-(3-isopropylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B5206967.png)
![benzyl [2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]carbamate](/img/structure/B5206973.png)
![1-(2-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5206981.png)
![2-(3-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B5206994.png)
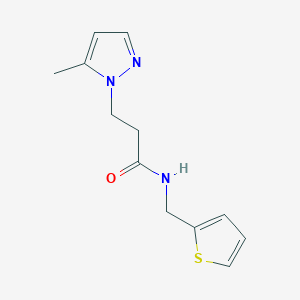
![N-(5-chloro-2-methoxyphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5207005.png)